2-(Bromomethyl)acrylic acid

Beschreibung

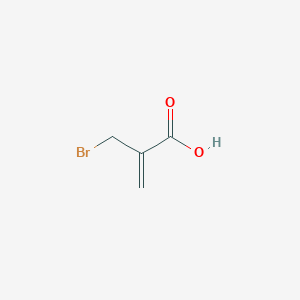

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYFQLPKUQDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223008 | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72707-66-5 | |

| Record name | 2-(Bromomethyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72707-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072707665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)acrylic acid chemical properties and structure

An In-depth Technical Guide to 2-(Bromomethyl)acrylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a versatile bifunctional monomer. Its unique structure, incorporating both a polymerizable acrylic acid moiety and a reactive bromomethyl group, makes it a valuable building block in organic synthesis and materials science.[1] This document summarizes its key physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Properties and Structure

This compound, also known as α-(Bromomethyl)acrylic acid, is a white to almost white crystalline solid.[2] It serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5BrO2 | [2] |

| Linear Formula | CH2=C(CH2Br)COOH | |

| Molecular Weight | 164.99 g/mol | [2] |

| Melting Point | 70-73 °C | [2][4] |

| Boiling Point | 268.8 ± 23.0 °C (Predicted) | [2] |

| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.45 ± 0.11 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | White to Almost white powder to crystal | [2] |

| Storage Temperature | 2-8°C | [2] |

Structural Identifiers:

-

SMILES: OC(=O)C(=C)CBr

-

InChI: 1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)

-

InChIKey: NOOYFQLPKUQDNE-UHFFFAOYSA-N[5]

-

CAS Number: 72707-66-5[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals for the different protons within the molecule.[1] In deuterated chloroform (CDCl₃), the spectrum typically displays signals for the vinylic protons (=CH₂), the bromomethyl protons (-CH₂Br), and the carboxylic acid proton (-COOH).[1][5]

-

Infrared (IR) Spectroscopy: Key IR absorption bands confirm the presence of the characteristic functional groups.[1]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[1] The mass of the molecular ion is 164.[5]

Experimental Protocols

Synthesis of α-(Bromomethyl)acrylic acid

The following protocol is a common and effective method for the synthesis of α-(Bromomethyl)acrylic acid, starting from diethyl bis(hydroxymethyl)malonate.[1][4]

Materials:

-

Diethyl bis(hydroxymethyl)malonate

-

47–49% Hydrobromic acid

-

Benzene

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Molecular sieves (Linde 3A)

Equipment:

-

500-mL three-necked, round-bottomed flask

-

Magnetic stirrer

-

Fraction collector

-

Cold-finger condenser

-

Two thermometers

-

Rotary evaporator

-

1-L round-bottomed flask

-

Dean-Stark trap

Procedure:

-

Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, fraction collector, cold-finger condenser, and two thermometers.[4]

-

Initial Reaction: Into the flask, place 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[4]

-

Heating and Distillation: Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5–2 hours.[4]

-

Boiling: Boil the residue for 10 hours, keeping the temperature between 85–90°C.[4]

-

Concentration: Concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm) to remove about 100 mL of water.[4]

-

Crystallization: Cool the residue in a refrigerator overnight to allow crystals of α-(bromomethyl)acrylic acid to form.[4]

-

Filtration and Drying: Filter the crystals in the cold and dry them to yield the final product. The reported yield is 17.9 g (43%) with a melting point of 71–73°C.[4]

Caution: Ethyl α-(bromomethyl)acrylate, a related compound, is a potent vesicant and lachrymator. It is advised to handle this compound with similar care in an efficiently ventilated hood to avoid contact.[4]

Reactivity and Applications

This compound is a highly reactive bifunctional monomer due to the presence of both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] This dual functionality allows it to participate in a variety of chemical transformations.

-

Polymerization: It is a key monomer in controlled radical polymerization techniques like ATRP and RAFT, where it introduces reactive bromine handles for post-polymerization modifications. This leads to the synthesis of smart materials, drug delivery systems, and sophisticated graft copolymers.[1]

-

Cyclization Reactions: The electron-withdrawing nature of the carboxylic acid and the double bond makes the α-methylene group susceptible to nucleophilic attack, enabling its use in cyclization reactions.[1] For instance, it reacts with carbodiimides to form 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives.[1]

-

Alkylation Reactions: The bromomethyl group serves as an alkylating agent, allowing the acrylic moiety to be attached to various nucleophiles and polymer backbones.[1]

-

Synthesis of α-methylene-γ-butyrolactones: It reacts with aldehydes and ketones to form α-methylene-γ-butyrolactones.[2]

Visualizations

The following diagram illustrates the workflow for the synthesis of α-(Bromomethyl)acrylic acid.

Caption: Workflow for the synthesis of α-(Bromomethyl)acrylic acid.

References

Synthesis of 2-(Bromomethyl)acrylic acid from diethyl bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(bromomethyl)acrylic acid, a valuable reagent in organic synthesis, particularly for the construction of α-methylene-γ-butyrolactones, a motif present in many biologically active natural products. The primary focus of this document is the synthesis starting from diethyl bis(hydroxymethyl)malonate, with detailed experimental protocols and a proposed reaction mechanism. Alternative synthetic routes are also discussed to provide a comprehensive view for process optimization and methodological comparison.

Core Synthesis: From Diethyl Bis(hydroxymethyl)malonate

The reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid is a common and effective method for the preparation of this compound.[1] This one-pot reaction involves simultaneous hydrolysis of the diethyl ester, bromination of the hydroxymethyl groups, and decarboxylation to yield the final product.

Proposed Reaction Mechanism

The transformation of diethyl bis(hydroxymethyl)malonate to this compound in the presence of hydrobromic acid is a multi-step process. The proposed mechanism involves acid-catalyzed ester hydrolysis, substitution of the hydroxyl groups with bromide, and a final decarboxylation and elimination step.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials and Equipment:

-

500-mL three-necked, round-bottomed flask

-

Magnetic stirrer

-

Fractional distillation apparatus

-

Condenser

-

Thermometers

-

Rotary evaporator

-

Diethyl bis(hydroxymethyl)malonate

-

47-49% Hydrobromic acid

-

Skelly-solve-B (for recrystallization, optional)

Procedure:

-

To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, fraction collector, and condenser, add 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47-49% hydrobromic acid.[2]

-

Heat the mixture while maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5-2 hours.[2]

-

After the initial distillation, continue to boil the residue for 10 hours, keeping the temperature between 85-90°C.[2]

-

Concentrate the mixture on a rotary evaporator at 65-70°C under reduced pressure (10-15 mm) to remove approximately 100 mL of water.[2]

-

Cool the residue in a refrigerator overnight to induce crystallization.[2]

-

Filter the cold crystalline product, α-(bromomethyl)acrylic acid, and air-dry for 3 days at room temperature.[2]

Yield and Product Characteristics:

This procedure yields approximately 17.9 g (43%) of this compound with a melting point of 71-73°C.[2] The product is reported to be almost pure.[2] Further purification can be achieved by recrystallization from Skelly-solve-B or by sublimation, which can raise the melting point to 73-75°C.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Diethyl bis(hydroxymethyl)malonate | [2] |

| Reagent | 47-49% Hydrobromic acid | [2] |

| Molar Ratio (Reagent:Substrate) | 5:1 | [2] |

| Reaction Temperature | 85-90°C | [2] |

| Reaction Time | ~12 hours | [2] |

| Product Information | ||

| Product Name | This compound | [2] |

| Yield | 43% | [2] |

| Melting Point | 71-73°C (crude), 73-75°C (purified) | [2] |

| Appearance | Crystalline solid | [2] |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 4.18 (s, 2H, CH₂Br), 6.09 (s, 1H, C=CH₂), 6.49 (s, 1H, C=CH₂) | [2] |

| IR (KBr) | cm⁻¹: 1689 (C=O), 1626 (C=C) | [2] |

| ¹³C NMR | Data available from commercial suppliers. | [3] |

Alternative Synthetic Routes

While the synthesis from diethyl bis(hydroxymethyl)malonate is a primary method, other routes to this compound and its esters have been developed. A brief overview of these alternatives is provided for comparative purposes.

Dehydrobromination of Dibromoesters

A common alternative involves the dehydrobromination of a corresponding dibromoester. For instance, methyl α-(bromomethyl)acrylate can be synthesized from methyl β,β'-dibromoisobutyrate using triethylamine in benzene.[1] This method is noted for its efficiency.[1]

Caption: Dehydrobromination route to methyl α-(bromomethyl)acrylate.

Synthesis from Methyl 2-(hydroxymethyl)acrylate

Another approach is the direct bromination of a hydroxymethyl acrylate. Methyl 2-(bromomethyl)acrylate can be synthesized from methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide in acetonitrile, with a reported yield of 86%.[4] A similar method utilizes N-bromosuccinimide and dimethyl sulfide in dichloromethane, yielding the product in 89% yield.[4]

Synthesis from Methacrylic Acid

Methacrylic acid can also serve as a precursor. One documented method involves the reaction of methacrylic acid with N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane, which reportedly yields this compound in 74% yield.

Summary of Alternative Synthesis Methods

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl β,β'-dibromoisobutyrate | Triethylamine, Benzene | Methyl α-(bromomethyl)acrylate | Good | [1] |

| Methyl 2-(hydroxymethyl)acrylate | PBr₃, Acetonitrile | Methyl α-(bromomethyl)acrylate | 86% | [4] |

| Methyl 3-hydroxy-2-metylidene-propanoate | NBS, Dimethyl sulfide, CH₂Cl₂ | Methyl α-(bromomethyl)acrylate | 89% | [4] |

| Methacrylic acid | N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide), Dibenzoyl peroxide, CCl₄ | This compound | 74% |

Conclusion

The synthesis of this compound from diethyl bis(hydroxymethyl)malonate offers a direct, one-pot method to this important synthetic intermediate. The provided experimental protocol, based on a reliable and peer-reviewed source, offers a solid foundation for its preparation in a laboratory setting. The alternative routes summarized herein provide valuable options for researchers and drug development professionals, allowing for flexibility in starting materials and reaction conditions. Careful control of reaction parameters, particularly temperature, is crucial to minimize byproduct formation and maximize the yield of the desired product.

References

Spectroscopic Analysis of 2-(Bromomethyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Bromomethyl)acrylic acid (CAS No. 72707-66-5), a versatile bifunctional monomer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound provides distinct signals for each type of proton within the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum typically displays four main signals.

| Proton Type | Chemical Shift (δ) ppm | Description |

| Carboxylic Acid (-COOH) | ~12.1 | Broad singlet |

| Vinylic (=CH₂) | ~6.50 | Singlet |

| Vinylic (=CH₂) | ~6.11 | Singlet |

| Bromomethyl (-CH₂Br) | ~4.18 | Singlet |

Data compiled from multiple sources. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Based on data for acrylic acid and related α,β-unsaturated carbonyl compounds, the following are the estimated chemical shifts for this compound.

| Carbon Type | Estimated Chemical Shift (δ) ppm | Description |

| Carbonyl (-C OOH) | 165-175 | Quaternary carbon |

| Vinylic (-C =) | 135-145 | Quaternary carbon |

| Vinylic (=C H₂) | 125-135 | Methylene carbon |

| Bromomethyl (-C H₂Br) | 25-35 | Methylene carbon |

Note: These are estimated values based on typical chemical shifts for α,β-unsaturated carbonyl compounds and related acrylic acid derivatives. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description of Absorption |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carbonyl) | ~1689 | Strong, Sharp |

| C=C (Alkene) | ~1626 | Medium |

Data sourced from Organic Syntheses Procedure.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum exhibits a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 164/166 | ~1.0 | [M]⁺, Molecular Ion |

| 147/149 | ~1.0 | [M-OH]⁺ |

| 121/119 | ~2.4 | [M-COOH]⁺ |

| 85 | 100 | [M-Br]⁺ |

| 39 | 50.0 | C₃H₃⁺ |

Data obtained from MS-NW-7115.[2]

Experimental Protocols

The following sections describe generalized, standard protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-20 mg of solid this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution depth should be approximately 4-5 cm.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and acquire the spectrum. For ¹³C, a proton-decoupled experiment is standard.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of solid this compound into a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture rapidly to ensure a homogeneous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to a pellet-forming die.

-

-

Pellet Formation :

-

Place the die into a hydraulic press.

-

Apply pressure (typically several tons) to the mixture to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty spectrometer.

-

Mount the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the ion source.

-

-

Ionization :

-

In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection :

-

The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow from sample preparation to structural confirmation.

References

An In-depth Technical Guide to 2-(Bromomethyl)acrylic Acid for Researchers and Drug Development Professionals

Introduction

2-(Bromomethyl)acrylic acid, also known as α-(Bromomethyl)acrylic acid, is a highly reactive and versatile bifunctional monomer.[1] Its unique structure, incorporating both a polymerizable acrylic acid moiety and a reactive bromomethyl group, makes it a critical building block in advanced organic synthesis and materials science.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties and Identifiers

The fundamental properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 72707-66-5 | [1][2][3] |

| Molecular Formula | C₄H₅BrO₂ | [1] |

| Linear Formula | CH₂=C(CH₂Br)COOH | [2] |

| Molecular Weight | 164.99 g/mol | [1][2][3] |

| Appearance | White to almost white solid/powder to crystal | [1] |

| Melting Point | 70-73 °C (lit.) | [1][2] |

| Boiling Point | 268.8±23.0 °C (Predicted) | [1] |

| Density | 1.696±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.45±0.11 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][2] |

| EC Number | 276-774-0 | [2][3] |

| Beilstein/REAXYS Number | 2426204 | [1][2] |

| SMILES String | OC(=O)C(=C)CBr | [2] |

| InChI Key | NOOYFQLPKUQDNE-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound: An Experimental Protocol

A common and effective method for the synthesis of this compound involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[4] The following protocol is a modification of a procedure published in Organic Syntheses.[4]

Caution: this compound and its ethyl ester are potent vesicants and lachrymators. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Materials:

-

Diethyl bis(hydroxymethyl)malonate (0.25 mol, 55.0 g)

-

47–49% Hydrobromic acid (1.25 mol, 142 mL)

-

Benzene

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate

-

Ether

-

Anhydrous sodium sulfate

Equipment:

-

500-mL three-necked, round-bottomed flask

-

Magnetic stirrer

-

Fractional distillation setup

-

Cold-finger condenser

-

Thermometers

-

Rotary evaporator

-

Filtration apparatus

-

1-L round-bottomed flask

-

Dean-Stark trap

Procedure:

-

Hydrolysis and Decarboxylation:

-

To a 500-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, fractional collector, and cold-finger condenser, add diethyl bis(hydroxymethyl)malonate (55.0 g, 0.25 mol) and 47–49% hydrobromic acid (142 mL, 1.25 mol).[4]

-

Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over 1.5–2 hours.[4]

-

After the initial distillation, continue to boil the residue for 10 hours, keeping the temperature between 85–90°C.[4] Temperatures above this range may lead to the formation of dibromoisobutyric acid as a byproduct.[4]

-

Concentrate the reaction mixture using a rotary evaporator at 65–70°C (10–15 mm) to remove approximately 100 mL of water.[4]

-

Cool the residue in a refrigerator overnight to facilitate crystallization.[4]

-

Filter the cold crystalline product, α-(bromomethyl)acrylic acid, and air-dry for 3 days at room temperature. The expected yield is approximately 17.9 g (43%).[4] The product should have a melting point of 71–73°C.[4]

-

-

Purification (Optional):

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various complex organic compounds and pharmaceuticals.[1][5] Its dual functionality allows for a range of chemical transformations, making it a versatile tool for medicinal chemists.[1]

Synthesis of α-Methylene-γ-butyrolactones

One of the most significant applications of 2-(bromomethyl)acrylates is in the synthesis of α-methylene-γ-butyrolactones.[4] This structural motif is present in numerous natural products with significant biological activity, including anticancer properties.[6] The reaction typically proceeds via a Reformatsky-type reaction where the ethyl ester of this compound reacts with aldehydes or ketones.[4]

General Experimental Protocol for α-Methylene-γ-butyrolactone Synthesis:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), activate zinc dust by stirring with a small amount of iodine or 1,2-dibromoethane in a suitable solvent like THF.

-

Reformatsky Reagent Formation: To the activated zinc, add a solution of ethyl 2-(bromomethyl)acrylate in THF. The mixture is typically stirred or sonicated until the zinc is consumed and the organozinc reagent is formed.

-

Reaction with Carbonyl Compound: Cool the solution of the Reformatsky reagent to 0°C or lower, and add a solution of the desired aldehyde or ketone in THF dropwise.

-

Workup and Lactonization: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting β-hydroxy ester intermediate often undergoes spontaneous or acid/base-catalyzed lactonization to yield the α-methylene-γ-butyrolactone.

Precursor for Methotrexate Analogues

This compound and its derivatives are utilized in the synthesis of analogues of methotrexate (MTX), a widely used chemotherapeutic agent.[1][7] MTX is an antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell replication.[7] By modifying the side chain of MTX, researchers aim to develop new analogues with improved efficacy, selectivity, or reduced side effects. The reactive nature of this compound allows for its incorporation into complex molecular scaffolds to generate novel drug candidates. For instance, it can be used to introduce the α-methylene-γ-butyrolactone moiety as a key intermediate in the production of these analogues.[1]

This compound is a chemical intermediate of significant interest to researchers in organic synthesis and drug development. Its well-defined synthesis and dual reactivity provide a platform for constructing complex molecules, particularly the biologically relevant α-methylene-γ-butyrolactone core. The detailed protocols and workflows presented in this guide offer a foundation for scientists to explore the potential of this versatile building block in their research endeavors.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. leapchem.com [leapchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. afinitica.com [afinitica.com]

- 6. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses and evaluation as antifolates of MTX analogues derived from 2, omega-diaminoalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery of 2-(Bromomethyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery and synthesis of 2-(bromomethyl)acrylic acid, a valuable bifunctional monomer in organic synthesis and materials science. Its structure, featuring both a polymerizable acrylic acid moiety and a reactive bromomethyl group, allows for a diverse range of chemical transformations. This document summarizes key quantitative data, details experimental protocols for its synthesis, and illustrates the reaction pathway.

Core Synthesis and Properties

This compound, also known as α-(bromomethyl)acrylic acid, is a crystalline solid with a melting point of 71–73 °C.[1] Its structure is confirmed by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 43% | [1] |

| Melting Point | 71–73 °C | [1] |

| ¹H NMR (CDCl₃) | δ 4.18 (s, 2H), 6.09 (s, 1H), 6.49 (s, 1H) | [1] |

| ¹H NMR (CDCl₃) | δ 4.179 (s, 2H), 6.108 (s, 1H), 6.505 (s, 1H), 12.1 (s, 1H) | [2] |

| IR (KBr) | 1689 cm⁻¹ (C=O), 1626 cm⁻¹ (C=CH₂) | [1] |

| Molecular Weight | 164.99 g/mol | [3] |

| CAS Number | 72707-66-5 | [3] |

Experimental Protocol: Synthesis from Diethyl Bis(hydroxymethyl)malonate

The most cited method for the preparation of this compound involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[1][3] The following protocol is adapted from the procedure detailed in Organic Syntheses.

Caution: this compound and its esters are potent lachrymators and vesicants. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Materials and Equipment

-

Diethyl bis(hydroxymethyl)malonate

-

47-49% Hydrobromic acid

-

500-mL three-necked, round-bottomed flask

-

Magnetic stirrer

-

Fractional distillation apparatus

-

Cold-finger condenser

-

Thermometers

-

Rotary evaporator

Procedure

-

Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a fractional distillation setup, a cold-finger condenser, and two thermometers.

-

Reagent Addition: The flask is charged with 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[1]

-

Reaction and Distillation: The mixture is heated to maintain a liquid temperature between 85 and 90 °C.[1][3] During this time, a mixture of ethyl bromide and water will distill over a period of 1.5–2 hours.

-

Reflux: The remaining residue is then boiled for 10 hours, ensuring the temperature is maintained between 85 and 90 °C.[1] Temperatures exceeding this range may lead to the formation of dibromoisobutyric acid as a byproduct.[1][3]

-

Concentration: Following the reflux period, the mixture is concentrated on a rotary evaporator at a temperature of 65–70 °C and a pressure of 10–15 mm Hg to remove approximately 100 mL of water.[1]

-

Crystallization and Isolation: The concentrated residue is cooled in a refrigerator overnight to induce crystallization. The resulting crystals of α-(bromomethyl)acrylic acid are collected by cold filtration.[1]

-

Drying: The product is air-dried to yield the final product.[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from diethyl bis(hydroxymethyl)malonate.

References

An In-depth Technical Guide to the Safe Handling of 2-(Bromomethyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Bromomethyl)acrylic acid, a reactive bifunctional monomer used in advanced organic synthesis and materials science. Due to its hazardous properties, strict adherence to safety protocols is essential to mitigate risks in the laboratory and during drug development processes.

Hazard Identification and Classification

This compound is a corrosive solid that can cause severe skin, eye, and respiratory tract burns.[1][2] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes.[1]

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

Source: Sigma-Aldrich[2]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 72707-66-5 | [2] |

| Molecular Formula | C₄H₅BrO₂ | [2] |

| Molecular Weight | 164.99 g/mol | [2] |

| Appearance | White to almost white solid/powder to crystal | [2][3] |

| Melting Point | 70-73 °C | [2][4] |

| pKa | 3.45 ± 0.11 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, stringent engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Reference |

| Eye/Face Protection | Chemical splash goggles and a face shield. | [1][2] |

| Skin Protection | Appropriate chemical-resistant gloves (e.g., Neoprene) and protective clothing to prevent skin exposure. | [1][2] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., type P3) should be used if exposure limits are exceeded or if irritation is experienced. | [2] |

Handling and Storage

Safe Handling Procedures:

-

Handle the product in a closed system or with appropriate exhaust ventilation.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Grounding should be in place to prevent electrostatic charges.[7]

-

If the material is frozen, it must be thawed completely and mixed before use. Do not remove partially thawed material as the remaining solid may be under-inhibited.[7]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Store in a corrosives area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[1][6]

-

The presence of air (oxygen) is necessary for the inhibitor to function effectively; do not handle under an inert atmosphere like nitrogen.[7]

Emergency Procedures and First Aid

Immediate action is required in case of exposure or spills.

First Aid Measures:

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [1][5] |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][5] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5] |

Spill and Leak Procedures:

-

Small Spills: For acid spills, cautiously neutralize with a saturated bicarbonate solution until bubbling ceases. Absorb the residue with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5]

-

Large Spills: Evacuate the area and ensure adequate ventilation. Use a spill mixture (e.g., sand, bicarbonate, and cat litter). Prevent runoff into sewers and waterways.[5] All cleanup materials should be treated as hazardous waste and disposed of accordingly.

-

Remove all sources of ignition.[5]

Toxicity and Reactivity

Toxicity: While specific LD50/LC50 data for this compound is not readily available, it is known to be corrosive and cause chemical burns.[1] As a lachrymator, it activates the TRPA1 ion channel on the plasma membrane of cells, which is involved in sensing environmental irritants and triggering pain, cold, and itch sensations, as well as protective responses like tearing and coughing.[2]

Reactivity and Stability:

-

Hazardous Polymerization: May occur upon heating or exposure to polymerizing initiators.[1] The presence of an inhibitor and oxygen helps to prevent polymerization.[7]

-

Incompatible Materials: Strong oxidizing agents, bases.[1][6]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

Experimental Protocols

General Handling in a Research Setting:

-

Preparation: Before handling, ensure the fume hood is functioning correctly and all necessary PPE is donned. Have neutralization and spill cleanup materials readily available.

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within the fume hood. Use appropriate tools to avoid generating dust.

-

Reaction Setup: If used in a reaction, add the compound slowly to the reaction vessel. If the reaction is exothermic, ensure adequate cooling is in place.

-

Post-Reaction: Quench any unreacted this compound cautiously. A proposed method for a related class of compounds (acid chlorides) involves the slow addition of water under an inert atmosphere, though for this compound, care must be taken due to its reactivity.[8] Neutralize the resulting solution before disposal.

Decontamination Protocol:

-

Equipment: All glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol) to remove residues. The rinsate should be collected as hazardous waste. Subsequently, wash with soap and water.[7]

-

Surfaces: Contaminated surfaces should be wiped with a 60-70% ethanol solution followed by a soap and water solution.[7]

-

PPE: Dispose of all contaminated disposable PPE as hazardous waste. Non-disposable items should be decontaminated using a mild detergent and water.

Visualizations

Caption: Safe handling workflow for this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 3. Assessment of structurally related chemicals: toxicity and ecotoxicity of acrylic acid and acrylic acid alkyl esters (acrylates), methacrylic acid and methacrylic acid alkyl esters (methacrylates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound CAS#: 72707-66-5 [m.chemicalbook.com]

- 7. 2-Bromoethyl acrylate | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kgroup.du.edu [kgroup.du.edu]

Solubility and Stability of 2-(Bromomethyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)acrylic acid is a bifunctional monomer with significant applications in organic synthesis and material science. Its utility is intrinsically linked to its solubility in various solvents and its stability under different conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound in common laboratory solvents. It includes detailed experimental protocols for determining these properties and discusses potential degradation pathways. The information presented herein is intended to assist researchers in handling, storing, and utilizing this versatile compound effectively.

Introduction

This compound (CAS No: 72707-66-5) is a reactive chemical intermediate characterized by the presence of both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] This dual functionality allows for its use in a variety of chemical transformations, including polymerization and alkylation reactions.[1] A thorough understanding of its solubility and stability is paramount for its successful application in research and development, particularly in the pharmaceutical and materials science sectors. This guide aims to provide a detailed technical resource on these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72707-66-5 | [2] |

| Molecular Formula | C₄H₅BrO₂ | [2] |

| Molecular Weight | 164.99 g/mol | [2] |

| Appearance | White to almost white solid/crystal | [3] |

| Melting Point | 70-73 °C (lit.) | [2] |

| pKa | 3.45 ± 0.11 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile

The solubility of this compound is a critical factor for its use in solution-phase reactions and formulations. While specific quantitative data is not widely available in published literature, qualitative information and the behavior of the parent compound, acrylic acid, provide valuable insights. Acrylic acid is highly soluble in water and other polar organic solvents like methanol, ethanol, and acetone.[4] this compound is noted to be soluble in methanol.[3]

For practical laboratory applications, a qualitative solubility assessment in a range of common solvents is provided in Table 2. It is important to note that this information is illustrative and should be confirmed experimentally.

Table 2: Illustrative Qualitative Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Solvent | Qualitative Solubility |

| Protic Polar | Water | Sparingly Soluble |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Aprotic Polar | Acetone | Soluble |

| Ethyl Acetate | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Halogenated | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Aromatic | Toluene | Sparingly Soluble |

| Non-polar | Hexane | Insoluble |

Note: This table is for illustrative purposes. Actual solubility should be determined experimentally.

Stability Profile

The stability of this compound is influenced by factors such as temperature, light, and the presence of moisture and other reactive species. The primary degradation pathways for this compound are anticipated to be polymerization and hydrolysis.

Polymerization

Similar to other acrylic acid derivatives, this compound has a propensity to undergo polymerization, especially when exposed to heat or light. This process can be accelerated by the presence of radical initiators. To mitigate spontaneous polymerization, commercial preparations of related compounds are often stabilized with inhibitors like hydroquinone (HQ).[5] For long-term storage, it is recommended to keep the compound at a low temperature (2-8°C) and protected from light.[2]

Hydrolysis

The ester-like functionality and the presence of a reactive bromomethyl group suggest that this compound may be susceptible to hydrolysis, particularly in aqueous solutions and under basic conditions. The hydrolysis of the bromomethyl group would lead to the formation of 2-(hydroxymethyl)acrylic acid, while hydrolysis of the acrylic acid moiety is less likely under typical conditions. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.

Thermal Degradation

Exposure to elevated temperatures can lead to the thermal degradation of acrylic polymers. For this compound, high temperatures could induce decarboxylation, dehydrobromination, and polymerization, leading to a complex mixture of degradation products.

An illustrative summary of the stability of this compound under various conditions is presented in Table 3.

Table 3: Illustrative Stability Profile of this compound

| Condition | Solvent | Potential Degradation Pathway | Stability Concern |

| Elevated Temperature | All | Polymerization, Decomposition | High |

| UV/Visible Light | All | Polymerization | High |

| Aqueous Solution (Neutral pH) | Water | Hydrolysis | Moderate |

| Aqueous Solution (Acidic pH) | Water | Hydrolysis (slow) | Low to Moderate |

| Aqueous Solution (Basic pH) | Water | Hydrolysis (rapid), Polymerization | High |

| Protic Organic Solvents | Methanol, Ethanol | Solvolysis | Moderate |

| Aprotic Organic Solvents | Acetone, DCM | Generally Stable | Low |

Note: This table provides a general guide. Specific stability studies are recommended for critical applications.

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or g/L.

Workflow for Solubility Determination:

Caption: A schematic representation of the shake-flask method for determining solubility.

Stability Assessment

This protocol is based on the principles outlined in the ICH guidelines for stability testing.

Materials:

-

This compound

-

Selected solvents

-

Vials (clear and amber) with screw caps

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.

-

Sample Storage:

-

Thermal Stability: Aliquot the solutions into clear vials and store them in stability chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Photostability: Expose solutions in clear vials to a controlled light source as per ICH Q1B guidelines. Prepare control samples wrapped in aluminum foil to protect them from light.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis:

-

Visually inspect the samples for any changes in color or for the formation of precipitates.

-

Quantify the concentration of this compound in each sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.

-

Analyze for the appearance of any degradation products.

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation rate and, if applicable, the half-life of the compound under each condition.

-

Potential Degradation Pathways of this compound:

Caption: Key potential degradation routes for this compound.

Analytical Methodology

A robust analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Conclusion

This compound is a valuable reagent whose effective use is dependent on a clear understanding of its solubility and stability. This guide provides a foundational understanding of these properties, highlighting its likely solubility in polar organic solvents and its susceptibility to polymerization and hydrolysis. The detailed experimental protocols provided herein offer a systematic approach for researchers to generate specific and reliable data for their particular applications. By carefully considering the information presented in this guide, scientists and drug development professionals can better anticipate the behavior of this compound, leading to more efficient and successful research outcomes.

References

A Technical Guide to 2-(Bromomethyl)acrylic Acid: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for 2-(Bromomethyl)acrylic acid, focusing on supplier availability and purity levels. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this critical reagent. The guide also details a representative experimental protocol for the synthesis and purity analysis of this compound, crucial for ensuring the quality and consistency of research and development activities.

Commercial Suppliers and Purity Levels

This compound (CAS No. 72707-66-5) is a valuable building block in organic synthesis, particularly in the preparation of polymers and functionalized molecules. Several chemical suppliers offer this reagent at various purity levels. The following table summarizes the offerings from prominent commercial vendors. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended for the most current information.

| Supplier | Catalog Number | Stated Purity | Available Quantities | Analytical Method for Purity |

| Sigma-Aldrich | 212970 | 98% | 1 g, 10 g | Not explicitly stated on product page, but typically GC or HPLC |

| TCI America | B4048 | >98.0% (GC)(T) | 5 g, 25 g | Gas Chromatography (GC) |

| HANGZHOU LEAP CHEM CO., LTD. | Varies | 99.00% | Inquiry for details | Not specified |

| Henan Lihao Chem Plant Limited | Varies | Not specified | Inquiry for details | Not specified |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses, a peer-reviewed source for detailed and reproducible experimental procedures. The following is a summary of the protocol.

Reaction Scheme:

Procedure:

-

Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a fractional distillation head, a condenser, and thermometers.

-

Reagents: Diethyl bis(hydroxymethyl)malonate (55.0 g, 0.25 mol) and 47-49% hydrobromic acid (142 mL, 1.25 mol) are added to the flask.

-

Heating and Distillation: The mixture is heated to maintain a liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill off over the course of 1.5-2 hours.

-

Reflux: The remaining residue is boiled for an additional 10 hours, maintaining the temperature between 85-90°C.

-

Concentration: The reaction mixture is then concentrated using a rotary evaporator at 65-70°C and 10-15 mm pressure to remove approximately 100 mL of water.

-

Crystallization: The residue is cooled in a refrigerator overnight to induce crystallization.

-

Isolation and Drying: The crystalline product is collected by filtration in the cold and air-dried to yield this compound. The reported yield is approximately 43%, with a melting point of 71-73°C.

Purification:

The crude product is reported to be almost pure. For further purification, it can be recrystallized from a solvent like Skelly-solve B or purified by sublimation.

Purity Analysis: A Representative HPLC Method

While specific quality control protocols are proprietary to each supplier, a general and robust method for the purity analysis of acrylic acid derivatives can be performed using High-Performance Liquid Chromatography (HPLC). The following is a representative protocol based on established methods for similar compounds.[1][2][3]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid to suppress ionization.[1]

-

Gradient Program: A typical gradient might start at 95% A and 5% B, ramping to 100% B over 15-20 minutes, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection Wavelength: 210 nm.[4]

-

Injection Volume: 10 µL.

Sample and Standard Preparation:

-

Standard Preparation: A stock solution of high-purity this compound reference standard is prepared in the mobile phase or a suitable solvent like a water/acetonitrile mixture. A series of dilutions are made to create a calibration curve.

-

Sample Preparation: A known weight of the this compound sample is dissolved in the mobile phase to a known volume. The solution may need to be filtered through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. Impurities will appear as separate peaks, and their percentage can be estimated based on their peak areas relative to the main peak (area percent method).

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for this compound often involves a logical decision-making process based on the specific requirements of the research or development project. The following diagram illustrates a typical workflow.

Caption: Workflow for selecting a commercial supplier of this compound.

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 2-(Bromomethyl)acrylic acid as an Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] A key feature of ATRP is the ability to incorporate functionality at the polymer chain ends through the use of functional initiators.[2][3]

This document provides a detailed protocol for the use of 2-(Bromomethyl)acrylic acid as a functional initiator for ATRP. This initiator is particularly valuable as it introduces a carboxylic acid and a vinyl group at the alpha-terminus of the polymer chain. The carboxylic acid moiety can be used for bioconjugation or to impart pH-responsiveness, while the vinyl group offers a site for post-polymerization modification via click chemistry or other addition reactions. This makes polymers synthesized with this initiator highly promising for applications in drug delivery, biomaterials, and nanotechnology.[4]

The protocol will focus on the ATRP of methyl acrylate (MA) as a model monomer. However, the principles can be adapted for other acrylate, methacrylate, and styrene monomers with appropriate adjustments to the reaction conditions. Challenges associated with the use of acidic initiators, such as potential interactions with the catalyst, are addressed through the selection of appropriate solvents and ligands.[4]

Data Presentation

The following table summarizes typical quantitative data for the ATRP of methyl acrylate using a functional initiator. These values are provided as a reference and may require optimization for specific applications.

| Parameter | Value | Description |

| Monomer to Initiator Ratio | [MA]:[Initiator] = 50:1 to 200:1 | This ratio determines the target degree of polymerization and thus the molecular weight of the final polymer. |

| Initiator to Catalyst Ratio | [Initiator]:[CuBr] = 1:1 | A 1:1 ratio is common, but can be adjusted to control the polymerization rate. |

| Catalyst to Ligand Ratio | [CuBr]:[PMDETA] = 1:1 | A 1:1 or slight excess of ligand is typically used to ensure the formation of the active catalyst complex. |

| Monomer Concentration | 50% (v/v) in solvent | This can be varied, but higher concentrations can lead to increased viscosity and potential side reactions. |

| Temperature | 60 - 90 °C | The optimal temperature depends on the monomer, solvent, and catalyst system. |

| Reaction Time | 2 - 24 hours | The reaction time is dependent on the desired conversion and the rate of polymerization. |

| Expected PDI | < 1.3 | A low polydispersity index is indicative of a well-controlled polymerization. |

Experimental Protocols

Materials

-

Monomer: Methyl acrylate (MA) (inhibitor removed by passing through a column of basic alumina)

-

Initiator: this compound

-

Catalyst: Copper(I) bromide (CuBr)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Solvent: Anisole or Dimethylformamide (DMF) (anhydrous)

-

Inhibitor Remover: Basic alumina

-

Precipitation Solvent: Methanol (cold)

-

Purification Sorbent: Neutral alumina

-

Degassing Equipment: Schlenk line or glovebox

-

Syringes: Gas-tight, for transfer of degassed liquids

-

Other: Schlenk flask, magnetic stir bar, oil bath

Experimental Workflow Diagram

Caption: Experimental workflow for the ATRP of methyl acrylate using this compound as an initiator.

Detailed Step-by-Step Protocol

1. Preparation of the Reaction Mixture:

-

Monomer Purification: Pass methyl acrylate through a short column of basic alumina to remove the inhibitor.

-

Reagent Weighing: In a glovebox or under an inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar to a dry Schlenk flask.

-

Ligand and Solvent Addition: Add anhydrous anisole or DMF (e.g., 2 mL) to the Schlenk flask, followed by the addition of PMDETA (e.g., 20.8 µL, 0.1 mmol). Stir the mixture until the copper salt dissolves and a homogeneous colored solution is formed.

-

Monomer Addition: Add the purified methyl acrylate (e.g., 1.8 mL, 20 mmol) to the flask.

2. Degassing the Reaction Mixture:

-

Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. This step is critical for a successful ATRP.[5]

3. Initiation of Polymerization:

-

After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

In a separate vial, dissolve this compound (e.g., 35.8 mg, 0.2 mmol, for a target DP of 100) in a small amount of the reaction solvent.

-

Using a degassed syringe, transfer the initiator solution to the reaction mixture.

-

Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and start stirring.

4. Monitoring the Polymerization:

-

Periodically take small aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).

5. Termination and Purification:

-

Once the desired monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling the mixture to room temperature. The solution should turn green/blue upon oxidation of the copper catalyst.

-

Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF).

-

To remove the copper catalyst, pass the polymer solution through a short column packed with neutral alumina.

-

Concentrate the purified polymer solution by rotary evaporation.

-

Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight.

ATRP Mechanism

The following diagram illustrates the general mechanism of copper-catalyzed ATRP.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Conclusion

The use of this compound as an initiator in ATRP provides a straightforward method for the synthesis of well-defined polymers with a valuable combination of terminal functionalities. The protocol outlined in this document serves as a comprehensive guide for researchers to produce these advanced polymeric materials. The resulting polymers are excellent candidates for further modification and are well-suited for a variety of applications in drug delivery, diagnostics, and materials science, where precise control over polymer architecture and functionality is paramount. It is important to note that the reaction conditions may need to be optimized for different monomers and desired polymer characteristics.

References

- 1. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Functional Polymers with 2-(Bromomethyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 2-(bromomethyl)acrylic acid (BMAA) and its esters. The unique bifunctional nature of BMAA, possessing both a polymerizable acrylate group and a highly reactive bromomethyl group, makes it a valuable monomer for the creation of advanced functional polymers. These materials are finding increasing applications in drug delivery, biomaterials, and nanotechnology due to the ease of introducing a wide range of functionalities through post-polymerization modification.

This document outlines the primary methods for polymerizing BMAA and its esters, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Furthermore, it provides detailed protocols for the subsequent modification of the resulting polymers via nucleophilic substitution, enabling the covalent attachment of various moieties such as therapeutic agents, targeting ligands, and other functional molecules.

Synthesis of Poly(this compound) and its Esters

The polymerization of this compound and its esters can be effectively controlled using living radical polymerization techniques, which allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide variety of monomers, including acrylates. The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based.

Experimental Protocol: ATRP of Methyl 2-(bromomethyl)acrylate (MBrMA)

This protocol is adapted from general procedures for the ATRP of acrylates.

Materials:

-

Methyl 2-(bromomethyl)acrylate (MBrMA) (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum, and purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

-

In a separate vial, prepare a solution of MBrMA (1.79 g, 10 mmol) and EBiB (19.5 mg, 0.1 mmol) in anisole (5 mL).

-

Deoxygenate this solution by bubbling with nitrogen or argon for 20 minutes.

-

Using a deoxygenated syringe, add PMDETA (20.8 µL, 0.1 mmol) to the Schlenk flask containing CuBr.

-

Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via syringe.

-

Place the flask in a preheated oil bath at 70 °C and stir.

-

Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).

-

After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and adding a small amount of a radical inhibitor like hydroquinone.

-

Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the purified solution dropwise into a large volume of cold methanol.

-

Filter the precipitated polymer and dry under vacuum at room temperature.

Table 1: Representative Data for ATRP of Acrylates (Analogous System)

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI |

| Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 70 | 5 | 92 | 18,500 | 1.15 |

| Ethyl Acrylate | MBrP | CuBr/Me₆TREN | Bulk | 25 | 0.5 | 88 | 22,300 | 1.20 |

| Butyl Acrylate | EBiB | CuBr/PMDETA | Toluene | 90 | 4 | 95 | 35,000 | 1.12 |

Data adapted from analogous acrylate polymerizations. MBrP: Methyl 2-bromopropionate; Me₆TREN: Tris[2-(dimethylamino)ethyl]amine.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of this compound (BMAA)

This protocol is a general procedure for RAFT polymerization of acrylic monomers.

Materials:

-

This compound (BMAA) (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Diethyl ether (for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a Schlenk tube, dissolve BMAA (1.65 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (10 mL).

-

Seal the tube with a rubber septum and deoxygenate the solution by performing three freeze-pump-thaw cycles.

-

After the final thaw, backfill the tube with nitrogen or argon.

-

Place the Schlenk tube in a preheated oil bath at 70 °C and stir.

-

Monitor the polymerization progress by taking samples for ¹H NMR and GPC analysis.

-

After achieving the desired monomer conversion (e.g., 8-12 hours), stop the reaction by cooling the tube in an ice bath and exposing the contents to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

-

Collect the polymer by filtration and dry it under vacuum.

Table 2: Representative Data for RAFT Polymerization of Acrylic Monomers (Analogous System)

| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI |

| Acrylic Acid | CPADB | AIBN | Dioxane | 70 | 10 | 85 | 15,000 | 1.18 |

| Methyl Acrylate | DDMAT | AIBN | Benzene | 60 | 6 | 90 | 25,000 | 1.10 |

| N-isopropylacrylamide | CTP | AIBN | Dioxane | 60 | 8 | 93 | 30,000 | 1.12 |

Data adapted from analogous acrylic monomer polymerizations. DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; CTP: 4-Cyano-4-(thiobenzoylthio)pentanoic acid.

Post-Polymerization Modification of Poly(this compound)

The pendant bromomethyl groups on the poly(BMAA) backbone are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the modification of poly(MBrMA) with a primary amine.

Materials:

-

Poly(methyl 2-(bromomethyl)acrylate) (poly(MBrMA))

-

Benzylamine (nucleophile)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Triethylamine (base)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve poly(MBrMA) (e.g., 1 g, with a calculated molar amount of bromomethyl groups) in DMF (10 mL) in a round-bottom flask.

-

Add benzylamine (1.5 equivalents relative to the bromomethyl groups) and triethylamine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by ¹H NMR to observe the disappearance of the bromomethyl proton signal (around 4.1 ppm) and the appearance of new signals corresponding to the benzyl group.

-

After the reaction is complete, precipitate the functionalized polymer by adding the solution dropwise to a large volume of diethyl ether.

-

Filter the polymer, wash with fresh diethyl ether, and dry under vacuum.

Table 3: Examples of Nucleophiles for Post-Polymerization Modification

| Nucleophile | Functional Group Introduced | Potential Application |

| Primary/Secondary Amines | Substituted amino groups | pH-responsive polymers, bioconjugation linkers |

| Thiols | Thioether linkages | Redox-responsive materials, bioconjugation |

| Azides (e.g., NaN₃) | Azide groups | "Click" chemistry handle for further functionalization |